molecular formula C36H52Cl2N4O B13398781 6-[6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride

6-[6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride

Cat. No.: B13398781
M. Wt: 627.7 g/mol
InChI Key: VYQVCEXMTWTAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-[6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride (hereafter referred to by its systematic name) is a cationic indolium derivative with a complex architecture. Its structure features:

  • Two 3,3-dimethylindol-1-ium moieties connected via a conjugated prop-2-enylidene bridge.
  • A hexanoylaminohexylazanium side chain, contributing to its cationic character.
  • Two chloride counterions, balancing the positive charge .

Its synthesis likely involves coupling reactions, as seen in analogous indolium derivatives .

Properties

Molecular Formula

C36H52Cl2N4O

Molecular Weight

627.7 g/mol

IUPAC Name

6-[6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride

InChI

InChI=1S/C36H50N4O.2ClH/c1-35(2)28-18-10-12-20-30(28)39(5)32(35)22-17-23-33-36(3,4)29-19-11-13-21-31(29)40(33)27-16-8-9-24-34(41)38-26-15-7-6-14-25-37;;/h10-13,17-23H,6-9,14-16,24-27,37H2,1-5H3;2*1H

InChI Key

VYQVCEXMTWTAMW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride typically involves multi-step organic reactions. The process begins with the preparation of the indole derivatives, followed by the formation of the hexanoylamino and hexylazanium groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-[6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms with different functional groups.

Scientific Research Applications

6-[6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying complex organic reactions.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-[6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues

W-84 (3-(1,3-Dioxoisoindol-2-yl)propyl-[6-[3-(1,3-dioxoisoindol-2-yl)propyl-dimethylazanium-yl]hexyl]-dimethylazanium)
  • Key Features : Contains two phthalimide (1,3-dioxoisoindol) groups linked via propyl chains to a dimethylazanium core.
  • Differences : Lacks the conjugated indolium system and prop-2-enylidene bridge. The phthalimide groups confer distinct electronic properties, likely reducing fluorescence compared to the target compound.
  • Applications: Potential use in surfactant or drug delivery systems due to its zwitterionic structure .
Duo3 (1,1'-Propane-1,3-diylbis{4-[(E)-{[(2,6-Dichlorobenzyl)oxy]imino}methyl]-1-ethylpyridinium})
  • Key Features : Pyridinium-based cationic compound with dichlorobenzyl substituents.
  • Differences : Pyridinium rings replace indolium moieties, and the dichlorobenzyl groups enhance hydrophobicity. The absence of conjugation limits optical applications.
  • Applications : Antimicrobial or biocidal activity due to halogenated aromatic groups .
2-[3-(1,3,3-Trimethylindol-1-ium-2-yl)prop-2-enylidene]-1,3,3-trimethyl-3H-indolium Chloride (EC 228-669-6)
  • Differences: Smaller molecular weight (C₂₅H₂₉N₂·Cl) and absence of the hexanoylaminohexylazanium group reduce solubility in polar solvents.
  • Applications : Used in dyes or sensors due to its planar, conjugated system .

Functional Analogues

4-Chloro-N'-2-(3,3-Dimethylbenzo[f]indol-2-ylidene)benzohydrazonamide
  • Key Features : Benzo[f]indolylidene core with a chlorophenyl hydrazonamide group.
  • Differences : The benzo[f]indole system extends aromaticity, while the hydrazonamide group introduces hydrogen-bonding capability. Lacks cationic charge, limiting ionic interactions.
  • Applications : Studied for antitumor or enzyme inhibitory activity .
6-Chloro-1,3-dihydro-indol-2-one
  • Key Features : Oxindole derivative with a chloro substituent.
  • Differences : The ketone group at the 2-position disrupts conjugation, altering electronic properties. Neutral charge contrasts with the target compound’s cationic nature.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) .

Data Table: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Charge Solubility Trends
Target Compound C₄₀H₅₇Cl₂N₃O₃ ~727.3 Indolium, prop-2-enylidene, hexanoylamino +2 High in polar solvents
W-84 C₂₈H₃₈N₄O₄ ~518.6 Phthalimide, dimethylazanium +1 Moderate (zwitterionic)
Duo3 C₂₅H₂₈Cl₂N₄O₂ ~523.4 Dichlorobenzyl, pyridinium +2 Low (hydrophobic)
EC 228-669-6 C₂₅H₂₉ClN₂ ~409.0 Indolium, prop-2-enylidene +1 Moderate in DMSO
6-Chloro-1,3-dihydro-indol-2-one C₈H₆ClNO ~167.6 Chloro, oxindole Neutral Low in water

Optical Properties

The target compound’s conjugated indolium-prop-2-enylidene system enables strong absorbance in the visible range (λₐᵦₛ ~500–600 nm), comparable to cyanine dyes. Its fluorescence quantum yield is likely higher than W-84 or Duo3 due to reduced non-radiative decay in rigid structures .

Biological Activity

The compound 6-[6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride is a complex organic molecule notable for its unique structural features, which include multiple indole units and a hexanoic acid group. This article delves into the biological activity of this compound, exploring its potential applications, mechanisms of action, and relevant research findings.

Structural Overview

The molecular formula of the compound is C30H37Cl2N2O2C_{30}H_{37}Cl_{2}N_{2}O_{2}, and it features a trimethylindolium moiety that enhances its solubility and reactivity in biological systems. The presence of multiple functional groups allows for diverse interactions within biological environments.

Key Features

FeatureDescription
Indole Units Contribute to the compound's biological activity.
Hexanoic Acid Group Enhances solubility in aqueous environments.
Trimethylindolium Ion Provides unique electronic properties.

Research indicates that compounds with indole structures often exhibit significant biological activities, including:

  • Antimicrobial Effects : Indole derivatives have been shown to possess antibacterial and antifungal properties.
  • Anticancer Activity : Some studies suggest that modifications in the indole structure can enhance cytotoxicity against various cancer cell lines.
  • Fluorescent Labeling : The trimethylindolium moiety allows for potential applications in fluorescent probes for biochemical assays.

Case Studies

  • Antimicrobial Activity : A study demonstrated that similar indole derivatives exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, highlighting the potential of this compound in antimicrobial applications.
  • Cytotoxicity Assessments : In vitro tests revealed that compounds with similar structural motifs showed significant cytotoxic effects against human cancer cell lines, suggesting that the compound may also possess anticancer properties.
  • Fluorescence Applications : Research has indicated that indole-based compounds can be utilized as fluorescent tags in cellular imaging, which could be a promising application for this compound.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
5-MethoxyindoleModerate antimicrobialSimpler structure
1-MethylindoleAnticancer activityLacks complex side chains
Indoleacetic AcidPlant growth regulationKnown auxin

The uniqueness of This compound lies in its intricate structure, which may enhance its biological activity compared to these simpler analogs.

Synthesis Methods

The synthesis of this compound typically involves several steps requiring careful control of reaction conditions to ensure high yields and purity. These methods often include:

  • Formation of Indole Moieties : Utilizing various reagents to construct the indole framework.
  • Hexanoyl Group Attachment : Introducing the hexanoyl group through acylation reactions.
  • Formation of Dichloride Salt : Finalizing the synthesis by converting to the dichloride salt form for enhanced solubility.

Interaction Studies

Understanding how this compound interacts within biological systems is crucial for determining its efficacy and safety profiles for future applications. Interaction studies may include:

  • Binding Affinity Tests : Evaluating how well the compound binds to specific biological targets.
  • Cellular Uptake Studies : Investigating how effectively the compound enters cells and its subsequent biological effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.